3-Cyclopropylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Cyclopropylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound has garnered interest in medicinal chemistry due to its potential to enhance the solubility, potency, and metabolic stability of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylbicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including amines, through subsequent reactions .
Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives often relies on flow photochemical processes, which allow for the efficient construction of the bicyclo[1.1.1]pentane core on a kilogram scale . These methods are advantageous due to their scalability and the ability to produce multigram quantities of the desired compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and specificity for certain targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the family, known for its unique structure and properties.
Cubane: Another strained ring system with similar applications in medicinal chemistry and materials science.
Propellane: A precursor to bicyclo[1.1.1]pentane derivatives, used in various synthetic routes.
Uniqueness: 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine stands out due to the presence of the cyclopropyl group, which adds additional strain and unique reactivity to the molecule. This makes it particularly valuable for studying strain-release reactions and for applications where enhanced binding affinity and specificity are desired .
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H13N/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5,9H2 |
InChI Key |
PWUSJXSGCZBKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C23CC(C2)(C3)N |
Origin of Product |
United States |
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